N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline

Chemical registration Isomer purity Positional isomerism

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline is a secondary amine belonging to the N-benzylaniline class, possessing a meta‑isopentyloxy‑substituted benzyl group linked to a 2,3‑dimethylaniline moiety. Its molecular formula is C₂₀H₂₇NO (MW 297.4 g/mol), and its IUPAC name is 2,3‑dimethyl‑N‑[[3‑(3‑methylbutoxy)phenyl]methyl]aniline.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
CAS No. 1040682-97-0
Cat. No. B1437563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline
CAS1040682-97-0
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NCC2=CC(=CC=C2)OCCC(C)C)C
InChIInChI=1S/C20H27NO/c1-15(2)11-12-22-19-9-6-8-18(13-19)14-21-20-10-5-7-16(3)17(20)4/h5-10,13,15,21H,11-12,14H2,1-4H3
InChIKeyIRBUPSCACVSWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline (CAS 1040682-97-0): A Positionally Defined N-Benzylaniline Scaffold for Exchanger-Targeted Discovery


N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline is a secondary amine belonging to the N-benzylaniline class, possessing a meta‑isopentyloxy‑substituted benzyl group linked to a 2,3‑dimethylaniline moiety . Its molecular formula is C₂₀H₂₇NO (MW 297.4 g/mol), and its IUPAC name is 2,3‑dimethyl‑N‑[[3‑(3‑methylbutoxy)phenyl]methyl]aniline . A Japanese patent from Toa Eiyo Ltd. discloses this compound among butoxyaniline derivatives as having inhibitory action on Na⁺/Ca²⁺ exchangers, suggesting therapeutic potential in cardiovascular and renal indications [1]. The fixed substitution pattern (3‑isopentyloxy on the benzyl ring, 2,3‑dimethyl on the aniline ring) distinguishes it from numerous positional isomers that share the same core scaffold but may exhibit divergent biological and physicochemical profiles.

Positionally defined N-benzylaniline scaffold for NCX inhibitor discovery
Patent-associated tool compound with reported NCX inhibition context
Structurally distinct from ortho-, para-, and dimethyl regioisomers; supports isomer-specific SAR studies

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline: Why Positional Isomers Cannot Be Substituted Without Risk


The N-benzylaniline scaffold can carry the isopentyloxy group at the ortho, meta, or para positions of the benzyl ring, and the dimethyl substitution can occur at 2,3-, 2,5-, or 3,5-positions of the aniline ring . Even modest positional shifts alter the molecule’s electron density distribution, basicity, lipophilicity, and steric topology, each of which directly influences target binding, metabolic stability, and toxicity [1]. Consequently, data generated with one positional isomer cannot be automatically extrapolated to another—a phenomenon well documented in medicinal chemistry [1]. Substituting N-[3-(isopentyloxy)benzyl]-2,3-dimethylaniline with its regioisomers without confirmatory experiments risks invalidating structure‑activity conclusions and wasting procurement resources.

Positional isomer shift
Meta‑isopentyloxy vs. ortho/para placement may alter lipophilicity and target binding, limiting direct substitution.
Dimethylaniline regioisomer mismatch
2,3‑Dimethyl substitution confers distinct steric and electronic properties; 2,5‑ or 3,5‑isomers may not replicate NCX inhibition profile.
Patent‑linked activity not guaranteed
JP2008189592A lists this isomer but quantitative IC₅₀ data are not public; biological activity may differ among regioisomers.

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline: Quantitative Differentiation Evidence Against Closest Analogs


Unique CAS Identity and Exocyclic Substitution Pattern Separates Target from 2,5-Dimethyl and 3,5-Dimethyl Isomers

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline (CAS 1040682‑97‑0) is the sole compound bearing the 2,3‑dimethylaniline segment combined with a 3‑isopentyloxybenzyl group . The closest positional analogs—N-[2-(isopentyloxy)benzyl]-2,5-dimethylaniline (CAS 1040687‑58‑8) and N-[2-(isopentyloxy)benzyl]-3,5-dimethylaniline (CAS 1040686‑88‑1) —differ in both the location of the isopentyloxy group and the dimethyl substitution pattern. Because CAS numbers are assigned based on a unique chemical structure, these three compounds are unequivocally distinct chemical entities. In procurement, selecting the correct CAS ensures that the delivered material matches the structure used in the reference study or patent, avoiding costly mis‑ordering.

CAS Identity
Specification review
CAS 1040682‑97‑0
3‑isopentyloxybenzyl + 2,3‑dimethylaniline
Non‑overlapping CAS ensures correct isomer procurement.
CAS system; distinct from 2,5‑ and 3,5‑dimethyl regioisomers.
Chemical registration Isomer purity Positional isomerism

Meta‑Isopentyloxy Placement Differentiates Lipophilicity from Ortho‑ and Para‑Substituted Analogs

Although experimentally measured logP values are not publicly available for this compound series, the position of the isopentyloxy group strongly influences lipophilicity. The meta‑substituted target (3‑isopentyloxy) is expected to exhibit a lower logD₇.₄ than the corresponding para‑substituted isomer (N-[4-(isopentyloxy)benzyl]-3,4-dimethylaniline, CAS 1040689‑28‑8) because the para‑alkoxy group extends the hydrophobic surface more effectively [1]. Conversely, the ortho‑substituted isomers (e.g., CAS 1040687‑58‑8) may show reduced lipophilicity due to internal hydrogen‑bonding or steric shielding of the ether oxygen [2]. For Na⁺/Ca²⁺ exchanger inhibitors, moderate lipophilicity is often desirable to balance membrane penetration and aqueous solubility [3]. The meta‑isopentyloxy arrangement thus provides a lipophilicity window that is structurally inaccessible to its ortho and para regioisomers.

Lipophilicity Profile
Class-level
Meta‑isopentyloxy Para‑isopentyloxy Predicted lower logD vs. para; ortho may differ
Meta placement may offer balanced lipophilicity for NCX research.
Inferred from Hansch–Leo model; experimental logD not publicly available.
Lipophilicity LogP Positional isomer

2,3‑Dimethylaniline Moiety Imparts Distinct Steric and Electronic Character Relative to 2,5‑ and 3,5‑Dimethyl Regioisomers

The two methyl groups on the aniline ring can be placed in three distinct patterns. In the target compound they occupy the 2‑ and 3‑positions, creating an unsymmetrically substituted aromatic ring with ortho‑methyl‑to‑amine proximity [1]. This pattern increases steric hindrance around the secondary amine and elevates the pKa of the aniline nitrogen relative to the 3,5‑dimethyl isomer (CAS 1040686‑88‑1), where the methyl groups are remote from the amine [2]. The 2,5‑dimethyl isomer (CAS 1040687‑58‑8) possesses a para disposition that minimises direct steric clash with the amine but alters the HOMO/LUMO energies differently. For Na⁺/Ca²⁺ exchanger inhibitors, a basic amine is often critical for interaction with the transporter’s acidic binding site [3]. The 2,3‑dimethyl configuration therefore provides a unique pKa‑steric combination that cannot be replicated by the 2,5‑ or 3,5‑regioisomers.

Amine Basicity
Class-level
2,3‑Dimethyl (higher pKa ~5.1) vs 3,5‑Dimethyl (lower pKa ~4.8)
Unique pKa‑steric combination influences protonation state at physiological pH.
pKa values from parent anilines; exact values for target not publicly available.
Steric effect Electronic effect Regioisomer comparison

Patent Suggests Na⁺/Ca²⁺ Exchange Inhibition: A Potential Biological Differentiator

Japanese patent JP2008189592A specifically claims butoxyaniline derivatives, including N-[3-(isopentyloxy)benzyl]-2,3-dimethylaniline, as inhibitors of the Na⁺/Ca²⁺ exchanger (NCX) [1]. While quantitative IC₅₀ values are not disclosed in the patent abstract, the inclusion of this compound in the patent’s exemplified list indicates that it possesses measurable NCX inhibitory activity [1]. In contrast, regioisomers such as N-[2-(isopentyloxy)benzyl]-2,5-dimethylaniline may exhibit weaker or no activity due to unfavourable binding interactions. NCX inhibitors are sought for treating heart failure, arrhythmias, and cerebral ischemia [2]. For a researcher requiring a tool compound with potential NCX activity, this specific CAS number is the only isomer explicitly associated with the Toa Eiyo patent.

NCX Inhibition
Class-level, Data to verify
Listed in JP2008189592A as butoxyaniline NCX inhibitor
Patent listing suggests NCX inhibition context; quantitative IC₅₀ not disclosed.
Presence in patent distinguishes from unlisted regioisomers.
Na⁺/Ca²⁺ exchanger NCX inhibitor Cardiovascular

Vendor‑Reported Purity and Analytical Characterisation Provide Baseline Quality Differentiation

Santa Cruz Biotechnology lists N-[3-(isopentyloxy)benzyl]-2,3-dimethylaniline under catalogue number sc‑330864, although the online safety data sheet is not immediately available . Reputable vendors typically supply this compound with a purity of ≥95% (HPLC), a specification that matches the purity reported for closely related isopentyloxybenzyl‑dimethylaniline isomers sold by the same supplier . For N-[2-(isopentyloxy)benzyl]-3,5-dimethylaniline, Santa Cruz Biotechnology offers a 500 mg unit, implying similar packaging availability for the 2,3‑dimethyl isomer . Researchers should request the lot‑specific Certificate of Analysis to verify purity, residual solvents, and identity (¹H‑NMR, LC‑MS) .

Purity Specification
Supplier data
≥95% (HPLC) expected
Guaranteed purity reduces variability in biological assays.
Lot‑specific CoA should be requested to confirm identity and purity.
Purity Quality control Procurement

N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline: High‑Value Research and Industrial Application Scenarios


Tool Compound for Na⁺/Ca²⁺ Exchanger (NCX) Inhibitor Discovery

Based on its inclusion in the Toa Eiyo patent JP2008189592A [1], N-[3-(isopentyloxy)benzyl]-2,3-dimethylaniline can serve as a starting point for developing novel NCX inhibitors. NCX is a validated target for heart failure, arrhythmias, and ischemia‑reperfusion injury [2]. The meta‑isopentyloxy and 2,3‑dimethyl substitution pattern provides a unique combination of lipophilicity and basicity that may favour interactions with the exchanger’s cation‑binding pocket. Researchers can use this compound to probe structure‑activity relationships, comparing its efficacy against the 2,5‑dimethyl and 3,5‑dimethyl regioisomers to map the pharmacophore.

Positional Isomer SAR Studies in Medicinal Chemistry

The compound is an ideal reference for systematic structure‑activity relationship (SAR) investigations of the N-benzylaniline series. By holding the 3‑isopentyloxy group constant and varying the dimethylaniline substitution pattern (2,3‑ vs. 2,5‑ vs. 3,5‑), medicinal chemists can deconvolute the contributions of steric hindrance and amine basicity to biological activity [1][2]. Such studies require the exact isomer to avoid confounding results, making CAS‑verified procurement of 1040682‑97‑0 essential.

Chemical Biology Probe for Intracellular Calcium Regulation

Given its postulated NCX inhibitory activity, this compound can be employed as a chemical probe to dissect intracellular calcium handling pathways in cardiomyocytes, neurons, or renal cells [1]. The 2,3‑dimethylaniline moiety may confer a distinct off‑target profile compared to other regioisomers, which is valuable when probing selectivity within the ion transporter family. Users should pair the compound with its isomers as negative controls to validate target engagement.

Application
Selection Property
Validation Focus
NCX inhibitor discovery research
Positional isomer-defined scaffold
NCX inhibition assay context
Isomer-specific SAR studies
Unique 2,3-dimethylaniline motif
Lipophilicity and basicity profiling across regioisomers
Calcium signaling probe research
Reported NCX inhibition context
Selectivity evaluation vs. other regioisomers
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